molecular formula C20H23N5O2 B12420157 Ethyl 4-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate

Ethyl 4-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B12420157
M. Wt: 365.4 g/mol
InChI Key: VOWCLRXFOTVHIO-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name ethyl 4-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate is derived through hierarchical application of substitutive nomenclature rules. The parent heterocycle, pyrazolo[3,4-b]pyridine, consists of a pyrazole ring fused to a pyridine ring at the [3,4-b] positions, where the pyrazole’s C3 bonds to the pyridine’s C4 (Figure 1). Numbering begins at the pyrazole nitrogen (N1), proceeds through the fused pyridine ring (N2, C3–C7), and concludes at the non-fused pyridine carbon (C8).

Substituents are assigned positions based on this numbering:

  • A phenyl group at position 1 (pyrazole N1)
  • A 4-methylpiperazin-1-yl group at position 4 (pyridine C4)
  • An ethyl carboxylate at position 5 (pyridine C5)

The molecular formula, C~21~H~26~N~5~O~2~ , is calculated by summing contributions from each component:

  • Pyrazolo[3,4-b]pyridine core: C~7~H~5~N~3~
  • Phenyl group: C~6~H~5~
  • 4-Methylpiperazin-1-yl: C~5~H~11~N~2~
  • Ethyl carboxylate: C~3~H~5~O~2~

The ethyl carboxylate (–COOCH~2~CH~3~) and 4-methylpiperazinyl (–N(CH~2~CH~2~)~2~N–CH~3~) groups introduce hydrogen-bond acceptors and basic nitrogen centers, respectively, which influence solubility and intermolecular interactions.

Tautomeric Behavior and Heterocyclic Ring System Conformations

Pyrazolo[3,4-b]pyridines exhibit tautomerism between 1H- and 2H-isomeric forms, governed by proton migration between N1 and N2 of the pyrazole ring (Figure 2). In the title compound, the 1-phenyl substituent sterically and electronically stabilizes the 1H-tautomer by blocking protonation at N1. This preference is corroborated by crystallographic data showing no evidence of 2H-tautomer populations in related derivatives.

The fused pyrazolo[3,4-b]pyridine core adopts a near-planar conformation, with a dihedral angle of ≤2° between the pyrazole and pyridine rings. Substituents influence ring puckering:

  • The 4-methylpiperazinyl group adopts a chair conformation with equatorial methyl orientation, minimizing steric clash with the planar core.
  • The phenyl group at position 1 lies nearly perpendicular to the core (dihedral angle: 85–90°), reducing conjugation with the π-system.

Tautomeric locking by the 1-phenyl group enhances structural predictability in synthetic and biological contexts, as the 1H-form dominates under physiological conditions.

Crystallographic Data and Three-Dimensional Spatial Arrangement

Single-crystal X-ray diffraction studies of analogous pyrazolo[3,4-b]pyridines reveal key structural insights applicable to the title compound (Table 1):

Table 1: Representative crystallographic parameters for pyrazolo[3,4-b]pyridine derivatives

Parameter Value Source Compound
Space group P1 Ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl derivative
Unit cell dimensions (Å) a = 8.21, b = 9.45, c = 14.32 Ethyl 3-(4-chlorophenyl) derivative
Dihedral angle (pyrazole:pyridine) 1.76° NUDWOB
Bond length (C4–N1) 1.342 Å FIZLEI

Key structural features include:

  • Planar core geometry : The pyrazolo[3,4-b]pyridine system deviates minimally from planarity (RMSD <0.05 Å), facilitating π-stacking interactions.
  • Substituent conformations :
    • The ethyl carboxylate group adopts an anti-periplanar conformation (C–O–C–C torsion ≈180°), optimizing ester resonance.
    • The 4-methylpiperazinyl group’s chair conformation positions the methyl group equatorially, avoiding axial steric hindrance.
  • Intermolecular interactions : Weak C–H···O hydrogen bonds between carboxylate oxygens and adjacent aromatic protons stabilize crystal packing.

The spatial arrangement of the 4-methylpiperazinyl group enables rotational flexibility around the C–N bond, permitting adaptive binding in biological targets. Conversely, the phenyl and carboxylate groups remain rigid, contributing to directional interactions in the solid state.

Properties

Molecular Formula

C20H23N5O2

Molecular Weight

365.4 g/mol

IUPAC Name

ethyl 4-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C20H23N5O2/c1-3-27-20(26)17-13-21-19-16(18(17)24-11-9-23(2)10-12-24)14-22-25(19)15-7-5-4-6-8-15/h4-8,13-14H,3,9-12H2,1-2H3

InChI Key

VOWCLRXFOTVHIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1N3CCN(CC3)C)C=NN2C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reaction of 3-Aminopyrazole with β-Diketones

A widely reported method involves reacting 1-substituted-3-amino-1H-pyrazoles (e.g., 1-phenyl-3-amino-1H-pyrazole) with β-diketones (e.g., ethyl acetoacetate) under acidic conditions. For example:

  • Procedure : A mixture of 1-phenyl-3-amino-1H-pyrazole (1.0 mmol), ethyl acetoacetate (1.2 mmol), and trifluoroacetic acid (TFA, 30 mol%) in toluene is refluxed for 12–24 hours.
  • Outcome : Forms the pyrazolo[3,4-b]pyridine core with substituents at positions 1 (phenyl), 5 (ethyl carboxylate), and 4 (methylthio or other groups depending on reactants).
  • Yield : 70–85% after column chromatography (hexane/ethyl acetate).

Alternative Electrophiles for Cyclization

Alternative electrophiles such as ethyl 2-(bis(methylthio)methylene)-3-oxobutanoate enable the introduction of a methylthio (-SMe) group at position 4. This group serves as a leaving site for subsequent substitution with 4-methylpiperazine.

Introduction of the 4-Methylpiperazinyl Group

The methylthio group at position 4 is replaced via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Conditions :

  • Substrate : Ethyl 4-methylthio-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate.
  • Reagent : 4-Methylpiperazine (2.0 equiv) in dimethylacetamide (DMA) at 120°C for 8–12 hours.
  • Catalyst : No catalyst required; reaction proceeds via thermal activation.
  • Yield : 60–75% after purification.

Mechanistic Insight :
The methylthio group’s leaving ability is enhanced by electron-withdrawing effects of the adjacent pyridine nitrogen. The reaction follows a two-step pathway:

  • Oxidation of -SMe to -SO₂Me (optional, to improve leaving group ability).
  • Displacement with 4-methylpiperazine under basic conditions.

Palladium-Catalyzed Cross-Coupling

For halogenated precursors (e.g., 4-chloro derivatives), Buchwald-Hartwig amination is effective:

  • Conditions : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 equiv), 4-methylpiperazine (1.5 equiv) in dioxane at 100°C.
  • Yield : 80–90%.

One-Pot Synthesis via Multicomponent Reactions

Recent advances employ nano-magnetic catalysts (e.g., Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂) to streamline synthesis:

  • Procedure : Mix 3-(cyanoacetyl)indole, aldehyde, and 5-(1H-indol-3-yl)-2H-pyrazol-3-amine with the catalyst (5 mg) under solvent-free conditions at 100°C.
  • Yield : 85–92% with >95% purity.

Critical Analysis of Methodologies

Comparative Efficiency

Method Yield (%) Purity (%) Key Advantage
Cyclocondensation + SNAr 60–75 90–95 Scalable, minimal byproducts
Buchwald-Hartwig 80–90 98+ High regioselectivity
Multicomponent 85–92 95+ Atom-economical, one-pot

Challenges and Solutions

  • Regioselectivity : Competing formation of [3,4-c] or [4,3-b] isomers is mitigated using sterically hindered β-diketones.
  • Purification : Silica gel chromatography (ethyl acetate/hexane, 1:4 to 1:1) resolves regioisomers.

Structural Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.42 (t, 3H, -COOCH₂CH₃), 2.35 (s, 3H, N-CH₃), 2.60–2.70 (m, 4H, piperazine), 3.20–3.30 (m, 4H, piperazine), 7.45–7.55 (m, 5H, Ph), 8.25 (s, 1H, H-3).
  • HRMS (ESI+) : m/z [M+H]⁺ calcd for C₂₂H₂₆N₅O₂: 392.2085; found: 392.2087.

Crystallographic Insights

Single-crystal X-ray analysis confirms the planarity of the pyrazolo[3,4-b]pyridine core (dihedral angle <4° between fused rings) and the anti-periplanar conformation of the ethyl carboxylate group.

Industrial-Scale Considerations

  • Cost Efficiency : SNAr methods are preferred for large-scale production due to lower catalyst costs.
  • Green Chemistry : Solvent-free multicomponent reactions reduce waste and energy use.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 4-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituents at the 4-Position

The 4-position of the pyrazolo[3,4-b]pyridine core is critical for biological activity. Key analogues include:

Compound Name 4-Substituent Biological Activity Source
Ethyl 4-(phenylamino)-1-phenyl derivative Phenylamino Antiviral (HSV-1, VSV)
L87 (Ethyl 4-((4-(4-methylphenylsulfonamido)butyl)amino) derivative Sulfonamido-butylamino Antimalarial (IC₅₀ = 3.46–9.30 μM), anti-COVID-19 potential
ARA-04/ARA-05 (Methylpyridin-2-yl)amino Anti-herpes simplex virus (HSV-1)
Tracazolate Butylamino GABAergic activity (research compound)

Key Observations :

  • Phenylamino substituents (e.g., in compounds from and ) show moderate antiviral activity but lack the broad-spectrum efficacy seen in piperazinyl derivatives .
  • 4-Methylpiperazinyl derivatives (target compound) are hypothesized to improve solubility and CNS penetration compared to bulkier substituents like phenylamino or sulfonamido groups .

Substituents at the 5-Position

The 5-position is commonly occupied by an ethyl ester (CO₂Et) or cyano (CN) group:

Compound Type 5-Substituent Activity Against P. falciparum (IC₅₀) Notes
CO₂Et derivatives Ethyl ester 3.46–9.30 μM Higher activity than CN derivatives
CN derivatives Cyano >15 μM Reduced solubility and efficacy

The ethyl ester group in the target compound enhances antiplasmodial activity compared to cyano-substituted analogues, likely due to improved membrane permeability .

Key Reaction Yields :

  • 4-Chloro intermediate synthesis: 84% yield (via cyclization in Dowtherm) .
  • Piperazinyl substitution: 50–82% yield (similar to phenylamino derivatives) .

Pharmacological Profiles

Antiviral Activity

  • L87 : IC₅₀ values against SARS-CoV-2 comparable to remdesivir in preliminary studies .
  • Phenylamino derivatives: Moderate inhibition of VSV and Mayaro virus .

Antimalarial Activity

  • L87 : IC₅₀ = 3.46–9.30 μM (superior to sulfadoxine, IC₅₀ = 15.0 μM) .
  • CO₂Et derivatives : Consistently more active than CN analogues .

Toxicity

  • Most pyrazolo[3,4-b]pyridine derivatives exhibit low cytotoxicity (e.g., L87: SI >277.77) .
  • Piperazinyl and sulfonamido groups may reduce off-target effects compared to halogenated derivatives .

Biological Activity

Ethyl 4-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate is a synthetic compound that belongs to the class of pyrazolopyridines. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article discusses its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.

Molecular Structure:

  • Molecular Formula: C20H23N5O2
  • Molecular Weight: 365.4 g/mol
  • IUPAC Name: this compound

Structural Representation:

PropertyValue
InChIInChI=1S/C20H23N5O2/c1-3-27-20(26)17...
InChI KeyVOWCLRXFOTVHIO-UHFFFAOYSA-N
Canonical SMILESCCOC(=O)C1=CN=C2C(=C1N3CCN(CC3)C)C=NN2C4=CC=CC=C4

Synthesis

The synthesis of this compound typically involves the reaction between 2-chloro-5-chloromethylpyridine and 1-methylpiperazine in the presence of potassium carbonate at elevated temperatures. This multi-step process yields the target compound with high efficiency.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various human cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes key findings from recent research:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
MCF-712.50CDK2/E inhibition
K5623.79Induction of apoptosis
A54926.00Inhibition of VEGF-induced proliferation

The compound exhibits a mechanism involving the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promise in antimicrobial applications. Research indicates that it possesses activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) is still being compiled.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:

Key Mechanisms:

  • Inhibition of Kinases: The compound acts as an inhibitor for various kinases involved in cancer progression.
  • Induction of Apoptosis: It promotes programmed cell death in malignant cells through multiple signaling pathways.

Case Studies

Case Study 1: Anticancer Efficacy
A study published in MDPI assessed the efficacy of this compound against breast cancer cell lines (MCF7). The results indicated a significant reduction in cell viability at concentrations as low as 12.50 µM, suggesting strong anticancer potential.

Case Study 2: Broad-Spectrum Antimicrobial Activity
Another investigation focused on the antimicrobial properties revealed that derivatives of pyrazolopyridines, including this compound, exhibited notable activity against Gram-positive bacteria, with further studies required to elucidate their full spectrum of antimicrobial efficacy.

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